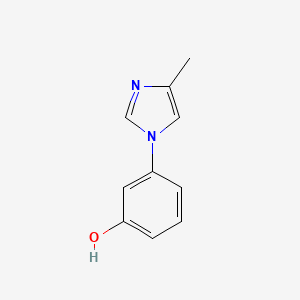

3-(4-Methyl-1H-imidazol-1-yl)phenol

描述

Contextualization of 3-(4-Methyl-1H-imidazol-1-yl)phenol within Aromatic Heterocyclic Chemistry

This compound is a notable example of an aromatic heterocyclic compound. Heterocycles are cyclic compounds containing at least one atom of an element other than carbon within their ring structure. openstax.orglibretexts.org In this case, the imidazole (B134444) ring is a five-membered heterocycle with two nitrogen atoms. openstax.orgnih.gov The presence of both the imidazole and phenol (B47542) moieties, which are common pharmacophores, places this compound in a class of molecules with significant potential for diverse applications. The aromaticity of both the phenol and imidazole rings contributes to the molecule's stability and influences its chemical reactivity. uobabylon.edu.iq

The imidazole ring system is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.govmdpi.com The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, are key to its versatility. nih.govksu.edu.sa The phenol group, with its hydroxyl functionality, also imparts important chemical properties, including the potential for hydrogen bonding and serving as a site for various chemical modifications. smolecule.com

Overview of Imidazole and Phenol Hybrid Structures in Contemporary Academic Research

The combination of imidazole and phenol functionalities in a single molecular framework has garnered significant attention in contemporary research. These hybrid structures are investigated for a wide array of potential applications, stemming from the synergistic effects of the two constituent rings.

In medicinal chemistry, imidazole-phenol hybrids are explored for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. nih.govmdpi.com The imidazole core is a key component in many established drugs, and its hybridization with other pharmacophores like phenol is a common strategy in drug discovery to enhance efficacy and selectivity. mdpi.comnih.gov

In materials science, these hybrids are investigated for their use in the development of novel materials. For instance, they can serve as building blocks for the synthesis of phosphorescent emitters for Organic Light Emitting Diodes (OLEDs) and as components in the formation of metal-organic frameworks (MOFs). smolecule.combohrium.com The ability of the imidazole and phenol groups to coordinate with metal ions is particularly relevant in these applications. smolecule.combohrium.com

Significance and Research Imperatives for this compound

The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical industry. smolecule.com Its structural features make it a valuable building block for creating a variety of derivatives with tailored properties.

A major research imperative for this compound is the optimization of its synthesis. Efficient and scalable synthetic routes are crucial for its cost-effective production for both research and industrial purposes. Common synthetic methods include the Ullmann condensation and direct functionalization strategies. smolecule.com Further research into more sustainable and atom-economical synthetic methodologies remains an active area of investigation.

Another critical research area is the exploration of its full potential in various fields. While its use as a pharmaceutical intermediate is well-established, its application in materials science and as a chemical probe in biochemical research is still being explored. smolecule.com Understanding the structure-activity relationships of its derivatives is essential for designing new molecules with enhanced performance in specific applications.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is multifaceted, with several key objectives:

Elucidation of Physicochemical Properties: A primary objective is the thorough characterization of its physical and chemical properties. This includes determining its melting point, solubility, and spectral data, which are fundamental for its identification and handling.

Development of Synthetic Methodologies: Researchers aim to develop and refine synthetic routes to produce the compound with high yield, purity, and cost-effectiveness. This involves exploring different catalysts, reaction conditions, and starting materials. smolecule.com

Exploration of Reactivity: A detailed understanding of the chemical reactivity of both the imidazole and phenol moieties is crucial. This includes studying its behavior in various chemical transformations such as electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. smolecule.com

Investigation of Biological and Material Applications: A significant portion of academic research is dedicated to exploring the potential applications of this compound and its derivatives. This involves synthesizing new analogs and evaluating their performance in areas such as medicinal chemistry and materials science. nih.govsmolecule.com

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | smolecule.combldpharm.com |

| Molecular Weight | 174.20 g/mol | smolecule.combldpharm.com |

| CAS Number | 136167-38-9 | smolecule.combldpharm.com |

| Appearance | White to light gray powder | smolecule.com |

| Melting Point | 129-133 °C or 203-205 °C | smolecule.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CC1=CN(C=N1)C2=CC(=CC=C2)O | smolecule.com |

| InChI Key | XPEBJVAMQTZLCP-UHFFFAOYSA-N | smolecule.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylimidazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-6-12(7-11-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEBJVAMQTZLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136167-38-9 | |

| Record name | 3-(4-methyl-1H-imidazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methyl 1h Imidazol 1 Yl Phenol and Analogues

Retrosynthetic Analysis of 3-(4-Methyl-1H-imidazol-1-yl)phenol

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points around the imidazole-aryl bond. This leads to two main synthetic strategies. The most common disconnection is the C-N bond between the imidazole (B134444) ring and the phenyl ring. This suggests a coupling reaction between a 4-methylimidazole (B133652) synthon and a 3-hydroxyphenyl synthon or a protected equivalent.

A second, less common, disconnection involves the formation of the imidazole ring itself on a pre-existing 3-aminophenol (B1664112) derivative. This approach is generally more complex and less convergent.

Therefore, the primary retrosynthetic pathway focuses on the C-N bond formation, which can be achieved through various modern cross-coupling reactions. The key starting materials for this approach are 4-methylimidazole and a suitable 3-substituted phenol (B47542) derivative, such as 3-aminophenol or 3-bromophenol.

Classical and Modern Carbon-Nitrogen Bond Forming Reactions

The formation of the crucial carbon-nitrogen bond between the imidazole and phenyl rings is the cornerstone of synthesizing this compound. Both classical and modern catalytic methods are employed for this transformation.

Copper-Catalyzed Ullmann-Type Coupling Reactions for Imidazole-Aryl Linkages

The Ullmann condensation is a classical method for forming C-N bonds and has been applied to the synthesis of N-arylimidazoles. nih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an N-H containing heterocycle, such as imidazole, in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org For the synthesis of this compound, this would involve reacting 4-methylimidazole with a 3-halophenol.

One specific example involves the coupling of p-bromoanisole with imidazole using a copper catalyst and potassium carbonate, followed by demethylation with boron tribromide to yield the phenol. smolecule.comgoogle.com While effective, traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper, which can limit their functional group tolerance. nih.gov Modern advancements have led to the development of ligand-assisted copper-catalyzed N-arylation methods that proceed under milder conditions. nih.gov For instance, the use of copper nanoparticles on silica-coated maghemite has been shown to be an efficient catalyst for the N-arylation of imidazoles with aryl halides under ligand-free conditions. conicet.gov.ar

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the formation of C-N bonds. These methods offer milder reaction conditions and broader substrate scope compared to the classical Ullmann reaction. The N-arylation of imidazoles with aryl halides using palladium catalysts has been extensively studied and applied to the synthesis of complex molecules, including pharmaceuticals like Nilotinib, which contains the 3-(4-methyl-1H-imidazol-1-yl) moiety.

A significant challenge in the N-arylation of unsymmetrical imidazoles like 4-methylimidazole is the control of regioselectivity, as arylation can occur at either the N1 or N3 position. However, studies have shown that palladium-catalyzed reactions can achieve complete N1-selectivity. nih.gov The use of specific phosphine (B1218219) ligands is crucial for the success of these reactions. For example, the use of a pre-activated solution of Pd2(dba)3 and the biarylphosphine ligand L1 has been shown to be highly effective for the N1-selective arylation of 4-methylimidazole with aryl bromides and chlorides. nih.gov This method has been successfully applied to the synthesis of a key intermediate for GSK2137305, where the N-arylation of 4-methylimidazole with an aryl bromide proceeded in 93% yield with complete regioselectivity. nih.gov

| Catalyst System | Aryl Halide | Amine | Product | Yield (%) | Reference |

| Pd₂(dba)₃ / L1 | Aryl Bromide | 4-Methylimidazole | N¹-Aryl-4-methylimidazole | 93 | nih.gov |

| Pd/AlO(OH) NPs | Aryl Halide | Imidazole | N-Arylimidazole | High | biomedres.usbiomedres.us |

Alternative Synthetic Routes to Imidazolylphenol Scaffolds

Beyond the direct coupling of pre-formed imidazole and phenyl rings, alternative strategies exist for constructing the imidazolylphenol scaffold. One such approach involves a tandem catalytic route where imidazoles are prepared in a single operation from aryl iodides, imines, and carbon monoxide. rsc.org This method involves the catalytic carbonylation of an aryl halide with an imine to form a 1,3-dipole, which then undergoes a spontaneous 1,3-dipolar cycloaddition to form the imidazole ring. rsc.org This offers a modular approach where all substituents on the imidazole ring can be independently controlled.

Another approach involves the pseudo-three-component synthesis of N-aroylmethylimidazoles from aroylmethyl bromides and amidine salts under microwave conditions. mdpi.com While this method primarily yields N-aroylmethylimidazoles, it highlights the potential for multicomponent reactions in constructing complex imidazole derivatives.

Strategies for Regioselective Introduction of the Methyl Group on the Imidazole Ring

The regioselective functionalization of the imidazole ring to introduce the methyl group at the C4 position can also be achieved through various C-H functionalization strategies, although the de novo synthesis of 4-methylimidazole is more common for this specific target. researchgate.netnih.gov

Phenol Moiety Introduction and Functional Group Manipulations

The phenol moiety can be introduced at various stages of the synthesis. One common strategy is to use a protected phenol derivative, such as an anisole, during the C-N coupling reaction. The protecting group is then removed in a final step. For example, a methoxy (B1213986) group can be cleaved using strong acids like boron tribromide to reveal the phenol. smolecule.com

Alternatively, the phenol group can be present during the coupling reaction, although it may require protection depending on the reaction conditions. Various protecting groups for phenols are available, such as ethers (e.g., methyl, benzyl) or silyl (B83357) ethers, which can be cleaved under specific conditions. rsc.orgdiva-portal.orgmdpi.com

The synthesis of 3-aminophenol, a potential precursor, can be achieved by the reduction of 3-nitrophenol (B1666305) or by the caustic fusion of 3-aminobenzenesulfonic acid. nih.gov This amino group can then be transformed into a suitable leaving group for the C-N coupling reaction.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of N-aryl imidazoles, including this compound, is predominantly achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond between a phenolic derivative and the imidazole ring. The most prominent of these methods are the Ullmann condensation and the Buchwald-Hartwig amination, each with its own set of conditions that can be optimized to enhance reaction yields.

The Ullmann reaction, a classic method for forming C-N and C-O bonds, traditionally requires harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern advancements have introduced milder conditions through the use of soluble copper catalysts and various ligands. For the synthesis of diaryl ethers, a related Ullmann-type reaction, the use of N,N-dimethylglycine as a ligand allows the reaction to proceed at a significantly lower temperature of 90°C with good to excellent yields. organic-chemistry.org This ligand-promoted approach is tolerant of various functional groups on both the aryl halide and the phenol. organic-chemistry.org In a typical optimization process for imidazole synthesis, various bases may be screened, with potassium carbonate (K₂CO₃) often being identified as optimal, leading to yields as high as 94%. nih.gov The choice of catalyst is also critical; while iodine can catalyze certain imidazole syntheses effectively, copper-based catalysts are central to the Ullmann reaction. wikipedia.orgnih.gov

The Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative for C-N bond formation. organic-chemistry.orgacs.org This method is known for its broad substrate scope and tolerance of functional groups, often proceeding under milder conditions than the Ullmann reaction. organic-chemistry.org Optimization of a Buchwald-Hartwig reaction involves screening a combination of palladium precatalysts, phosphine-based ligands, bases, and solvents. For challenging couplings, such as those involving sterically hindered amines, specific ligands like RuPhos have been found to be highly effective when paired with bases like potassium hexamethyldisilazide (KHMDS). nih.gov The reaction temperature also has a strong influence, with higher temperatures (e.g., 110-120°C) often being necessary for efficient conversion, particularly with less reactive substrates like aryl tosylates. acs.org The choice of solvent is also crucial, with alcoholic solvents such as tert-butanol (B103910) (tBuOH) or tert-amyl alcohol (tAmOH) often providing the best results due to the good solubility of the reactants. acs.org

The following table summarizes key parameters and findings from various studies aimed at optimizing the synthesis of related N-aryl heterocyclic compounds.

Table 1: Optimization of Reaction Conditions for N-Aryl Imidazole and Analogue Synthesis

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Findings & Yield | Reference |

|---|---|---|---|---|---|---|

| Ullmann Coupling | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Effective for both electron-rich and -deficient aryl halides. Yields are generally good to excellent. | organic-chemistry.org |

| Imidazole Synthesis | Iodine (I₂) | K₂CO₃ | Water | 70 | Potassium carbonate was found to be the optimal base, providing yields up to 94%. | nih.gov |

| Ullmann O-arylation | Cu₂O / 1H-imidazole-4-carboxylic acid | Cs₂CO₃ | N/A | Mild Conditions | Low catalyst loading (1 mol%) makes it suitable for industrial applications. | nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | KHMDS | Toluene | 100 | Optimal for coupling sterically hindered amines, delivering high purity product. | nih.gov |

| Buchwald-Hartwig | Pd-NHC Precatalyst | K₃PO₄ | tAmOH | 120 | Highly effective for amination of aryl tosylates; temperature is a critical parameter. | acs.org |

Purification and Isolation Techniques for Imidazolylphenol Derivatives

Following the synthesis of imidazolylphenol derivatives, a multi-step purification process is typically required to isolate the target compound from unreacted starting materials, catalysts, and reaction by-products. The most common and effective techniques are column chromatography and recrystallization. google.comepo.org

Silica (B1680970) Gel Column Chromatography: This is the primary method for the purification of moderately polar organic compounds like imidazolylphenols. google.comepo.orgescholarship.org The crude reaction mixture is adsorbed onto silica gel and eluted with a solvent system of increasing polarity. A common mobile phase for these derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. acs.org The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. nih.gov For instance, in the synthesis of a substituted imidazole, the crude product was purified by silica gel column chromatography using a mixture of chloroform (B151607) and methanol (B129727) to yield the final product. google.com

Recrystallization: To achieve high purity, the product obtained from column chromatography is often subjected to recrystallization. google.comgoogle.com This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent or solvent mixture at different temperatures. The solid material is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mdpi.comnih.gov The choice of solvent is critical; for imidazolylphenol derivatives, solvents like ethanol (B145695), ethyl acetate, or mixtures containing them are often effective. google.com In one procedure, a product was obtained by recrystallization from an aqueous ethanol solution. google.com Another example involved crystallization from acetic acid to yield the pure hydrochloride salt of an imidazole derivative. google.com

High-Performance Liquid Chromatography (HPLC): While primarily used as an analytical tool to assess the purity of the final compound, HPLC can also be employed as a preparative purification technique. nih.govpolypeptide.combibliotekanauki.pl Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is particularly powerful for separating complex mixtures of organic molecules. polypeptide.com This method is especially useful for isolating highly pure samples for analytical or biological testing, though it is generally applied on a smaller scale than column chromatography. polypeptide.comekb.eg Novel stationary phases, such as those based on imidazolium (B1220033), have been developed to enhance the separation of phenols and other organic compounds. nih.gov

Structural Elucidation and Conformational Analysis of 3 4 Methyl 1h Imidazol 1 Yl Phenol

Advanced Spectroscopic Techniques for Molecular Structure Determination

The definitive identification and structural characterization of a novel or synthesized compound like 3-(4-Methyl-1H-imidazol-1-yl)phenol rely on a combination of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide a "fingerprint" of the molecule, revealing detailed information about its atomic framework, functional groups, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing precise information about the connectivity and arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The analysis would be expected to show distinct signals for the protons on the phenol (B47542) ring, the imidazole (B134444) ring, and the methyl group. Key parameters such as chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule. However, no published ¹H NMR data with specific chemical shifts and coupling constants for this compound could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools used to establish definitive structural connections.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms, which is invaluable for tracing the proton network within the phenol and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals directly to the carbon atoms they are attached to, providing unambiguous C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, particularly for connecting the separate ring systems.

A detailed analysis using these 2D NMR techniques would be essential for the complete and unambiguous assignment of all proton and carbon signals, but no such studies have been published for this compound.

Vibrational Spectroscopy for Functional Group Identification and Band Assignment

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. This provides direct information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include:

A broad O-H stretching band for the phenolic hydroxyl group.

C-H stretching bands for the aromatic rings and the methyl group.

C=C and C=N stretching vibrations within the aromatic and imidazole rings.

C-O stretching for the phenol group.

In-plane and out-of-plane bending vibrations that are characteristic of the substitution patterns on the aromatic rings.

While general frequency ranges for these functional groups are well-established, a specific FT-IR spectrum with assigned vibrational frequencies for this compound is not documented in the accessible scientific domain.

Fourier Transform Raman (FT-Raman) Spectroscopy

Generally, for imidazole derivatives, the FT-Raman spectra exhibit characteristic peaks corresponding to the stretching and deformation modes of the imidazole ring and its substituents. For instance, in 4-phenylimidazole, carbon-hydrogen (C-H) stretching modes of the aromatic structures are typically observed in the 3100–3000 cm⁻¹ region bohrium.com. Vibrational modes between 600 and 1500 cm⁻¹ are attributed to the ring structure's stretching and deformation mdpi.com.

A detailed interpretation of the vibrational spectra of similar molecules, such as 4-(4-fluoro-phenyl)-1H-imidazole, has been carried out with the aid of total energy distribution (TED) analysis, which helps in assigning the observed vibrational wavenumbers to specific molecular motions researchgate.net. For instance, in a study on an imidazole-bearing anti-Candida agent, the calculated wavenumbers were scaled and compared with the experimental spectra to provide a comprehensive spectroscopic characterization researchgate.net.

Table 1: Predicted Prominent FT-Raman Bands for this compound Based on Analogous Compounds

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100–3000 | C-H stretching (aromatic) |

| 1580 | G-band (sp²-bonded graphitic lattices) |

| 1500–600 | Imidazole ring stretching and deformation |

| 1421 | Concerted deformation and stretching of the imidazole framework |

| 1340 | D-band (sp³-hybridized amorphous carbon domains) |

| 1144 | In-plane bending vibrations of the imidazole ring |

| 756 | Combined C-N stretching and out-of-plane bending |

Note: This table is predictive and based on data from related imidazole compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically of the π → π* type.

In a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, UV-Vis absorption spectra showed peaks at 340 nm and 406 nm, with the absorption at 406 nm attributed to a π→π* transition semanticscholar.orgresearchgate.net. The S₁ ← S₀ electronic transition of 1-phenylimidazole (B1212854) has been observed with an origin band at 36,075 cm⁻¹ researchgate.net. The electronic spectrum of 4-phenyl imidazole indicates that the S₁ state is of ¹La character researchgate.net.

The electronic transitions in these molecules can be influenced by the solvent and the substitution pattern on the aromatic rings. For imidazole itself, a UV/Vis spectrum is available in the NIST WebBook, providing a reference for the fundamental electronic transitions of the imidazole core nist.gov.

Table 2: Typical Electronic Transitions in Phenyl-Imidazole Derivatives

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

| 340–470 | π→π* | Phenyl and Imidazole rings |

Note: The exact absorption maxima for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination of Analogues

While the specific crystal structure of this compound was not found, analysis of closely related analogues provides significant insight into the expected solid-state structure, including the crystal system, unit cell parameters, and key intermolecular and intramolecular interactions.

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. For example, the analogue 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol crystallizes in the monoclinic system with the space group P2₁/c nih.gov. Another related compound, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, also crystallizes in a monoclinic system with the space group P2₁/n researchgate.net. These examples suggest that imidazole-phenol derivatives commonly adopt monoclinic crystal systems.

Unit Cell Parameters and Molecular Conformation within the Crystal Lattice

The unit cell parameters define the dimensions of the repeating unit in the crystal. For 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, the unit cell parameters are a = 9.0352 (5) Å, b = 11.8521 (7) Å, c = 10.3462 (6) Å, and β = 109.688 (1)° nih.gov. In this structure, the imidazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 66.73 (5)° between them nih.gov. The conformation of the molecule within the crystal lattice is influenced by both intramolecular forces and the packing efficiency dictated by intermolecular interactions.

Table 3: Crystallographic Data for an Analogue, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0352 (5) |

| b (Å) | 11.8521 (7) |

| c (Å) | 10.3462 (6) |

| β (°) | 109.688 (1) |

| V (ų) | 1043.17 (10) |

| Z | 4 |

Intermolecular and Intramolecular Interactions

The solid-state structure of these compounds is stabilized by a network of intermolecular and intramolecular interactions, primarily hydrogen bonds and C-H···π interactions.

In the crystal structure of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, molecules are linked into two-dimensional networks by intermolecular O-H···N and C-H···O hydrogen bonds nih.gov. The structure is further stabilized by C-H···π interactions involving the phenyl ring nih.gov. Similarly, in a phenol-substituted benzimidazole (B57391), O-H···N hydrogen bonding between benzimidazole molecules results in chain structures nih.gov.

A key feature in many phenol-imidazole compounds is the presence of an intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the imidazole ring. This interaction can significantly influence the conformation and electronic properties of the molecule.

In a series of substituted 4,6-di-tert-butyl-2-(4,5-diarylimidazolyl)-phenols, X-ray crystal structures revealed that the phenol and imidazole rings are nearly coplanar and are connected by an intramolecular ArOH···N hydrogen bond nih.gov. The strength of this hydrogen bond can be influenced by substituents on the imidazole ring nih.gov. The presence of such a hydrogen bond is a critical factor in determining the structure and properties of o-hydroxyaryl Schiff bases as well nih.gov.

The formation of an intramolecular hydrogen bond can be detected by a downfield shift in the ¹H NMR signal of the phenolic proton and a shift to lower frequencies of the O-H stretching vibration in the infrared spectrum researchgate.net. While the meta-substitution pattern in this compound might make a direct intramolecular O-H···N hydrogen bond less likely compared to ortho-substituted analogues, intermolecular hydrogen bonding between the phenol and imidazole moieties of adjacent molecules is highly probable and would be a dominant feature in its crystal packing. The strength of O-H···N hydrogen bonds has been observed to be greater than O-H···O hydrogen bonds in some systems nih.gov.

Assessment of Intermolecular Hydrogen Bonding Networks and Packing Arrangements

Upon successful crystallization and X-ray diffraction analysis, the primary focus would be to identify and characterize the intermolecular hydrogen bonding networks that govern the crystal packing. In the solid state, the hydroxyl group (-OH) of the phenol ring is a potent hydrogen-bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring is an effective hydrogen-bond acceptor.

It is anticipated that a prominent and recurring hydrogen-bonding motif would be the O—H···N interaction, linking the phenolic hydroxyl group of one molecule to the imidazole nitrogen of an adjacent molecule. The geometric parameters of these bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D—H···A angle, would be meticulously measured to ascertain their strength and directionality.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O—H···N | Data not available | Data not available | Data not available | Data not available |

| C—H···O | Data not available | Data not available | Data not available | Data not available |

| C—H···π | Data not available | Data not available | Data not available | Data not available |

| This table is presented as a template for the type of data that would be generated from a crystallographic study. The values are currently unavailable. |

Examination of π-π Stacking and Other Weak Interactions

In addition to strong hydrogen bonds, the crystal structure of this compound would be scrutinized for the presence of weaker, yet significant, non-covalent interactions. The aromatic nature of both the phenol and imidazole rings suggests the high probability of π-π stacking interactions. These would be characterized by the centroid-to-centroid distance between parallel or offset aromatic rings, the interplanar distance, and the slip angle.

Other weak interactions that would be investigated include:

C—H···π interactions: where a C-H bond acts as a weak hydrogen-bond donor to the π-electron cloud of an aromatic ring.

C—H···O interactions: involving the phenolic oxygen or other potential acceptor atoms.

The interplay of these various interactions would dictate the final, most thermodynamically stable, three-dimensional packing of the molecules.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

To quantitatively and visually explore the intermolecular contacts within the crystal structure, Hirshfeld surface analysis would be employed. A Hirshfeld surface is a three-dimensional surface mapped over a molecule that delineates the space it occupies in the crystal. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface would indicate hydrogen bonds and other close contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact (e.g., H···H, C···H/H···C, O···H/H···O, N···H/H···N, C···C) to the total Hirshfeld surface area would be calculated. This would offer a detailed statistical overview of the packing environment. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker, less specific contacts.

Computational Chemistry and Theoretical Investigations of 3 4 Methyl 1h Imidazol 1 Yl Phenol

Quantum Chemical Methods for Geometry Optimization and Energy Calculations

The precise determination of a molecule's three-dimensional structure and its potential energy surface is fundamental to understanding its reactivity and properties. Quantum chemical methods are paramount in this endeavor, providing a theoretical framework to calculate these essential characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-(4-Methyl-1H-imidazol-1-yl)phenol. tandfonline.combohrium.com DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates, rather than the more complex many-electron wavefunction.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. tandfonline.combohrium.com This is often paired with a basis set like 6-31G(d,p) or 6-311G(d,p), which describes the atomic orbitals used to build the molecular orbitals. tandfonline.combohrium.com These calculations are employed to find the optimized geometry of the molecule, corresponding to the minimum energy conformation.

For structurally similar imidazole-phenol derivatives, DFT calculations have been used to determine key geometric parameters. For instance, in related compounds, the dihedral angles between the phenol (B47542) and imidazole (B134444) rings can vary significantly depending on substituents and intermolecular interactions. smolecule.comiucr.org These calculations also provide insights into bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Imidazole-Phenol Derivative

| Parameter | Calculated Value (DFT) |

| Phenol-Imidazole Dihedral Angle | 81.44° |

| O-H···N Intramolecular H-bond | 1.82 Å |

| N=N Bond Length | 1.174 Å |

| C=N Bond Length | 1.272 Å |

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Approaches

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. nielsbenedikter.dearxiv.org While computationally less expensive than more advanced methods, HF does not fully account for electron correlation, which can affect the accuracy of energy calculations. unifap.br

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation to improve upon the HF results. researchgate.net MP2 calculations are more computationally demanding than HF but often provide more accurate energy predictions.

In comparative studies of imidazole derivatives, both DFT and MP2 methods have been employed to calculate energies and analyze aromaticity. While specific energy calculations for this compound are not widely published, these methods provide a hierarchical approach to refining theoretical predictions. For instance, calculations on related systems have been performed at the "MP2/6-311+G(2df,2p)"//B3LYP/6-31+G(d) level of theory to obtain accurate binding energies.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a suite of tools for this analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. bohrium.com

For a related compound, 3-(2-methyl-1H-imidazol-1-yl)phenol, DFT calculations at the B3LYP/6-311+G(d,p) level have shown that the HOMO is primarily localized on the phenol ring, while the LUMO resides on the imidazole moiety. smolecule.com This suggests that an electronic transition would involve a charge transfer from the phenol to the imidazole ring. smolecule.com The calculated HOMO-LUMO gap for this analogue was found to be 3.88 eV. smolecule.com In another related molecule, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, the introduction of a strong electron-withdrawing group was found to increase the HOMO-LUMO energy gap. evitachem.com

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Imidazole-Phenol Derivative

| Orbital | Energy (eV) |

| HOMO | -5.82 |

| LUMO | -1.94 |

| HOMO-LUMO Gap (ΔE) | 3.88 |

Note: This data is for 3-(2-methyl-1H-imidazol-1-yl)phenol and is presented for illustrative purposes. smolecule.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govdergipark.org.tr The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For imidazole-containing compounds, MEP maps typically show negative potential around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and ability to participate in hydrogen bonding. tandfonline.comnih.gov The phenolic hydroxyl group would also exhibit a region of negative potential around the oxygen atom and a region of positive potential around the hydrogen atom, highlighting its ability to act as both a hydrogen bond acceptor and donor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. researchgate.netscirp.org NBO analysis can reveal important information about charge transfer, hyperconjugative interactions, and the stability of the molecule.

In studies of imidazole derivatives, NBO analysis has been used to quantify the delocalization of electron density and the strength of intramolecular interactions. researchgate.netresearchgate.net For example, in a related compound, 3-(2-methyl-1H-imidazol-1-yl)phenol, NBO analysis highlighted hyperconjugative interactions between the phenol O-H σ-orbital and the imidazole π*-antibonding orbitals, which contribute to the stabilization of the molecule. smolecule.com This type of analysis can quantify the stabilization energy associated with these interactions, providing a deeper understanding of the molecule's electronic landscape.

Charge Distribution and Atomic Charges

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its polarity, intermolecular interactions, and reactive sites. Computational methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are employed to quantify the partial charges on each atom. While specific charge distribution data for this compound is not extensively published, analysis of analogous imidazole and phenol-containing compounds allows for a qualitative prediction.

The nitrogen atoms in the imidazole ring are expected to carry negative partial charges due to their higher electronegativity, making them potential sites for electrophilic attack. The oxygen atom of the phenolic hydroxyl group will also exhibit a significant negative charge. Conversely, the hydrogen atom of the hydroxyl group will be electropositive, rendering it susceptible to deprotonation. The carbon atoms within the aromatic rings will have varying charges, influenced by the substituent groups. For instance, the carbon atom attached to the electronegative oxygen will likely have a positive partial charge.

To illustrate the expected charge distribution, a hypothetical data table based on general principles and data from similar molecules is presented below. These values are qualitative and would require specific DFT calculations for this compound for quantitative accuracy.

Table 1: Hypothetical Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Partial Charge (a.u.) |

| O (Phenolic) | -0.6 to -0.8 |

| H (Phenolic) | +0.4 to +0.5 |

| N (Imidazole, N1) | -0.3 to -0.5 |

| N (Imidazole, N3) | -0.4 to -0.6 |

| C (Phenolic, C-O) | +0.2 to +0.4 |

| C (Imidazole, C2) | +0.3 to +0.5 |

| C (Imidazole, C4) | +0.1 to +0.2 |

| C (Imidazole, C5) | -0.1 to +0.1 |

Note: These values are illustrative and not from direct computation on this compound.

Simulation of Vibrational Frequencies and Spectroscopic Data

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of a molecule. These simulations help in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, key vibrational modes would include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum, characteristic of the phenolic hydroxyl group.

C-H stretching: Vibrations of the aromatic and methyl group C-H bonds.

C=C and C=N stretching: Vibrations within the phenyl and imidazole rings.

C-O stretching: Associated with the phenolic C-O bond.

Ring deformation modes: Complex vibrations involving the entire ring structures.

Computational studies on similar imidazole derivatives have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. bohrium.com

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch | 3400-3600 |

| Aromatic C-H stretch | 3000-3100 |

| Methyl C-H stretch | 2850-2960 |

| C=C/C=N ring stretch | 1400-1600 |

| C-O stretch | 1200-1300 |

Note: This table is based on typical frequency ranges for these functional groups and would be refined by specific calculations.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts. nih.govacs.org This technique can be invaluable for structure elucidation and for assigning experimental NMR spectra. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be highly dependent on the molecular conformation and the solvent environment.

The ¹H NMR spectrum would be expected to show distinct signals for the phenolic proton, the aromatic protons on both rings, and the methyl group protons. The chemical shift of the phenolic proton is particularly sensitive to hydrogen bonding and solvent effects. pnas.org The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Theoretical calculations on related imidazole compounds have demonstrated that DFT methods can provide ¹³C NMR chemical shift predictions with good accuracy. dergipark.org.tr

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (Phenolic OH) | 9.0 - 11.0 |

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹H (Imidazole ring) | 7.0 - 8.5 |

| ¹H (Methyl) | 2.0 - 2.5 |

| ¹³C (Phenolic C-O) | 150 - 160 |

| ¹³C (Aromatic) | 110 - 140 |

| ¹³C (Imidazole ring) | 115 - 145 |

| ¹³C (Methyl) | 15 - 25 |

Note: These are estimated ranges and would be refined by specific GIAO calculations.

Conformational Landscape Exploration and Potential Energy Surface Analysis

For this compound, a key conformational feature would be the relative orientation of the imidazole and phenol rings. A co-planar arrangement might be favored due to conjugation, but steric hindrance could lead to a twisted conformation being the global minimum. Intramolecular hydrogen bonding between the phenolic proton and a nitrogen atom of the imidazole ring could also play a significant role in stabilizing certain conformations. researchgate.net Computational studies on similar bi-aryl systems are essential to understand these conformational preferences. researchgate.net

Reactivity Descriptors and Global/Local Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. tandfonline.com

Local reactivity can be analyzed using methods like the Fukui function or by examining the distribution of the HOMO and LUMO. For this compound, the HOMO is likely to be localized on the electron-rich phenol ring, making it the primary site for electrophilic attack. The LUMO may be distributed across the imidazole and phenyl rings. Molecular Electrostatic Potential (MEP) maps can also visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Trend |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high (electron-donating) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Moderate, indicating moderate reactivity |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Moderate |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Moderate |

| Electrophilicity (ω) | χ²/2η | Moderate |

Note: These trends are qualitative and require specific DFT calculations for quantitative values.

Reactivity and Chemical Transformations of 3 4 Methyl 1h Imidazol 1 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in 3-(4-methyl-1H-imidazol-1-yl)phenol, capable of undergoing a variety of chemical transformations. Its acidic nature and the presence of lone pair electrons on the oxygen atom make it susceptible to reactions with electrophiles and its ability to deprotonate allows for the formation of phenoxide ions, which are excellent nucleophiles.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of phenols can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the molecule's properties.

O-Alkylation involves the reaction of the corresponding phenoxide with an alkylating agent, typically an alkyl halide. For phenolic compounds, this reaction is often carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride. The general procedure for O-alkylation of phenols can be conducted in various inert solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) at temperatures ranging from room temperature to reflux. While specific examples for this compound are not extensively detailed in readily available literature, the O-alkylation of structurally similar phenol-containing heterocyclic compounds is well-documented. For instance, the O-alkylation of various phenols with reactive esters is a common strategy in the synthesis of more complex molecules.

O-Acylation is the process of converting the phenolic hydroxyl group into an ester. This is typically achieved by reacting the phenol (B47542) with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). The reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. Trifluoromethanesulfonic acid has also been reported as an effective catalyst for the O-acylation of phenols with carboxylic acid chlorides, leading to the formation of phenyl esters.

Below is a representative table of conditions for these types of reactions based on general phenolic chemistry.

| Reaction Type | Reagent Example | Catalyst/Base | Solvent Example | Product Type |

| O-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃ or NaH | DMF, Acetone | Ether |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | Ester |

Chelation and Complexation with Metal Ions

The structure of this compound, containing both a phenolic oxygen and the nitrogen atoms of the imidazole (B134444) ring, makes it a potential chelating ligand for various metal ions. The nitrogen atom at the 3-position of the imidazole ring, which is a pyridine-type nitrogen, possesses a lone pair of electrons that is available for coordination. In conjunction with the phenolic oxygen, this creates a potential bidentate binding site for metal ions.

The formation of metal complexes with imidazole-containing ligands is a well-established area of coordination chemistry. Studies on similar ligands, such as 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]phenol, have shown that coordination with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) occurs through the imidazole nitrogen and the oxygen of the hydroxyl group. The stability of these complexes can be determined potentiometrically. The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent, sometimes under reflux conditions.

The ability of this compound and its derivatives to form metal complexes is significant, particularly in the context of creating organometallic compounds with specific electronic or catalytic properties. For example, the related compound 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is used to synthesize iridium (Ir) triplet emitters for organic light-emitting diodes (OLEDs), where the imidazole and the aryl group coordinate to the iridium center.

Reactions Involving the Imidazole Ring

The imidazole ring in this compound is an aromatic heterocycle with distinct reactivity. It contains two nitrogen atoms, one of which (N-1) is involved in the bond to the phenyl ring, while the other (N-3) has a basic lone pair of electrons.

Electrophilic Aromatic Substitution on the Imidazole Moiety

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, in 1-aryl-substituted imidazoles, the reactivity towards electrophiles is influenced by the phenyl group. Electrophilic substitution on 1-phenylimidazole (B1212854) typically occurs preferentially on the more activated phenyl ring rather than the imidazole ring, especially under acidic conditions where the imidazole ring can be protonated, leading to deactivation.

Direct electrophilic substitution on the imidazole ring of a 1-phenylimidazole is challenging. For instance, nitration of 1-phenylimidazole with standard acidic nitrating agents first attacks the phenyl substituent. However, it has been reported that the use of nitronium tetrafluoroborate (B81430) in a non-acidic medium can lead to nitration at the C-5 position of the imidazole ring.

N-Alkylation and N-Acylation Reactions on the Imidazole Nitrogen Atoms

In this compound, the nitrogen at the N-1 position is already substituted with the phenyl group. The remaining nitrogen at the N-3 position, however, is available for reaction with electrophiles such as alkylating or acylating agents.

N-Alkylation of the N-3 nitrogen leads to the formation of a quaternary imidazolium (B1220033) salt. This reaction typically proceeds by treating the N-1 substituted imidazole with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This transformation is a key step in the synthesis of various functionalized imidazolium salts, which are precursors to N-heterocyclic carbenes and ionic liquids.

N-Acylation at the N-3 position would similarly lead to an acylimidazolium salt. Carbonylazole derivatives are known to be efficient acylating reagents. While specific examples for this compound are scarce, the general reactivity pattern suggests that acylation at the N-3 position is a feasible transformation.

Reactions Involving the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents: the hydroxyl group and the 4-methyl-1H-imidazol-1-yl group.

The phenolic hydroxyl group is a powerful activating, ortho, para-directing group. The imidazolyl group is also generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the hydroxyl group is at position 3 and the imidazolyl group is at position 1 of the phenyl ring (numbering based on the substitution pattern on the phenol). The positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The positions ortho and para to the imidazolyl group are positions 2 and 4. Therefore, positions 2 and 4 are strongly activated towards electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration : This can be achieved using a mixture of nitric acid and sulfuric acid. Given the strong activation by the phenol, milder conditions might be necessary to avoid over-reaction or oxidative decomposition.

Halogenation : Bromination of phenols is often rapid and can lead to poly-substituted products. Milder halogenating agents or specific catalytic systems can be employed for selective monohalogenation. For example, N-halosuccinimides in the presence of a catalyst can be used for electrophilic halogenation.

The precise outcome of these reactions would depend on the specific reagents and conditions used, as the directing effects of the two substituents would be in competition.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl (-OH) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this specific molecule, the positions ortho to the hydroxyl group are C2 and C4, and the position para is C6. The 4-methyl-1H-imidazol-1-yl substituent at the C3 position also influences the regioselectivity of these reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is a fundamental electrophilic aromatic substitution. For phenols, this reaction is typically carried out with dilute nitric acid, as stronger conditions can lead to oxidation and the formation of tarry by-products. mdpi.com In the case of this compound, nitration is predicted to occur at the positions activated by the hydroxyl group. The most likely products would be 2-nitro-3-(4-methyl-1H-imidazol-1-yl)phenol and 4-nitro-3-(4-methyl-1H-imidazol-1-yl)phenol. The distribution of these isomers is influenced by steric hindrance and the electronic effects of both substituents. mdpi.com Reagents such as ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in the presence of potassium bisulfate (KHSO₄) have been used for the regioselective ortho-nitration of various phenols. mdpi.com

Halogenation: Phenols are highly reactive towards halogenation (e.g., bromination or chlorination), often proceeding readily without a Lewis acid catalyst. organic-chemistry.org The reaction of this compound with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to yield mono-, di-, or even tri-substituted products on the phenyl ring, depending on the reaction conditions. The substitution would be directed to the ortho and para positions. For instance, sequential halogenation has been noted in the synthesis of related halogenated (imidazol-1-yl)phenol derivatives. mdpi.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are key methods for forming carbon-carbon bonds on aromatic rings. nih.gov The Friedel-Crafts acylation of phenols is a well-established reaction, typically employing an acid halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ijpbs.com This reaction with this compound would likely result in the introduction of an acyl group at the C4 or C6 positions, yielding the corresponding hydroxy ketones. The use of ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate has also been reported as a medium for Friedel-Crafts acylation of phenols. ijpbs.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | Dilute HNO₃ | 2-Nitro-3-(4-methyl-1H-imidazol-1-yl)phenol and 4-Nitro-3-(4-methyl-1H-imidazol-1-yl)phenol |

| Bromination | Br₂ in a non-polar solvent | 4-Bromo-3-(4-methyl-1H-imidazol-1-yl)phenol and/or 2,4-Dibromo-3-(4-methyl-1H-imidazol-1-yl)phenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-(4-methyl-1H-imidazol-1-yl)phenol |

Heterocycle Annulation and Ring Modifications

Heterocycle annulation involves the construction of a new ring fused to the existing aromatic scaffold. For this compound, the phenolic part of the molecule is a key reactive site for such transformations, often leading to the formation of oxygen-containing heterocycles like benzofurans or benzoxazoles.

Benzoxazole (B165842) Formation: The synthesis of benzoxazoles typically requires a 2-aminophenol (B121084) as a starting material, which undergoes condensation and cyclization with various reagents like aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net To utilize this compound for benzoxazole synthesis, it would first need to be functionalized to introduce an amino group at an ortho position to the hydroxyl group (C2 or C4). This could be achieved through a two-step sequence: regioselective nitration, as discussed previously, followed by reduction of the nitro group to an amine. The resulting aminophenol derivative could then be cyclized. For example, a novel Schiff base, a precursor for cyclization, was synthesized from a related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, by reaction with salicylaldehyde. researchgate.net This highlights the utility of the substituted aniline (B41778) moiety in forming precursors for larger heterocyclic systems.

Benzofuran (B130515) Formation: Benzofurans are another class of fused heterocycles that can be synthesized from phenolic starting materials. Various synthetic strategies exist, often involving the reaction of a phenol with a molecule containing a suitable two-carbon unit that can undergo cyclization. While specific examples starting from this compound are not readily found in the literature, general methods for benzofuran synthesis could potentially be applied. For instance, a series of novel hybrid structures containing quinazolinone, benzofuran, and imidazolium moieties have been synthesized, demonstrating the compatibility of these ring systems within a single molecular entity. acs.org

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization to form novel fused systems. This often involves first modifying the hydroxyl group or adding a side chain to the phenyl ring that can subsequently react with another part of the molecule. For example, oxidative cyclization at the ortho-position of a phenol has been used as a key step in the synthesis of complex alkaloids. ijpbs.com Computational studies on the intramolecular cyclization of related hydroxybenzylidene derivatives of diaminomaleonitrile (B72808) have shown that the position of the hydroxyl group (ortho, meta, or para) has a strong influence on the reaction pathway and regioselectivity, with the ortho-hydroxy group often playing a direct role in assisting the reaction.

Future Research Directions and Perspectives for 3 4 Methyl 1h Imidazol 1 Yl Phenol

Exploration of Novel and Efficient Synthetic Pathways

The current synthesis of 3-(4-Methyl-1H-imidazol-1-yl)phenol often relies on classical methods such as the Ullmann reaction, which involves coupling an aryl halide with imidazole (B134444) using a copper catalyst. smolecule.com While effective, these methods can present challenges, including the use of metal catalysts that may require removal from the final product and potentially harsh reaction conditions. Future research should pivot towards the development of more efficient, economical, and environmentally benign synthetic routes.

Key areas for exploration include:

Catalyst Innovation: Investigating alternative, more sustainable catalysts beyond copper, such as iron or nickel, or exploring catalyst-free methodologies like transition-metal-free C-N cross-coupling reactions.

Green Chemistry Approaches: Utilizing greener solvents, reducing energy consumption, and designing processes with higher atom economy. The use of biomass-derived reagents could also represent a sustainable route. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis could offer significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability.

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the target compound could drastically improve efficiency by reducing the number of intermediate purification steps. semanticscholar.org Many synthetic methodologies have been developed for assembling and decorating the imidazole ring with diverse functional groups. chemijournal.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

| Improved Catalysis | Reduced metal contamination, lower cost, milder conditions. | Development of earth-abundant metal catalysts; ligand design. |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of bio-based solvents; microwave-assisted synthesis. |

| Flow Chemistry | Enhanced process control, scalability, safety, and yield. | Reactor design; optimization of flow parameters. |

| Multicomponent Reactions | Increased efficiency, reduced waste and purification steps. | Discovery of new reaction pathways and compatible reactants. |

Integration of Advanced In-situ Spectroscopic Characterization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization. The integration of advanced in-situ spectroscopic techniques can provide real-time data on the reaction as it occurs, offering insights that are not achievable through conventional offline analysis.

Future research should focus on employing techniques such as:

Process Analytical Technology (PAT): Using tools like in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. mdpi.com

Kinetic Studies: Applying these in-situ methods to perform detailed kinetic analysis, which can help in elucidating reaction pathways and identifying rate-limiting steps.

Crystallization Monitoring: For the final product and intermediates, techniques like Focused Beam Reflectance Measurement (FBRM) can be used to monitor particle size and shape during crystallization, ensuring consistent product quality.

The structural elucidation of newly synthesized imidazole derivatives is typically confirmed through a combination of spectroscopic methods, including FTIR, 1D/2D solution NMR, and mass spectrometry. mdpi.comresearchgate.net Applying these techniques in an in-situ manner represents the next frontier in synthetic chemistry.

Untapped Potential in Supramolecular Systems and Smart Materials

The unique structure of this compound, with its hydrogen bond donor (phenol) and acceptor (imidazole nitrogen) sites, makes it an excellent candidate for applications in supramolecular chemistry and materials science. nih.gov Imidazole-containing compounds are known to be versatile building blocks for creating complex, functional supermolecules due to their ability to participate in various non-covalent interactions. nih.gov

Prospective research areas include:

Supramolecular Gels: Exploring the self-assembly of the molecule or its derivatives to form soft materials like supramolecular gels, which could have applications in areas such as drug delivery or tissue engineering.

Sensors: The imidazole and phenol (B47542) moieties can act as binding sites for specific ions or molecules. This opens up the possibility of developing chemosensors where a binding event leads to a detectable change in fluorescence or color. nih.gov

Organic Electronics: The compound's aromatic structure suggests potential use in organic light-emitting diodes (OLEDs) or other electronic devices. smolecule.com For instance, it can serve as a ligand in iridium(III) complexes designed as phosphorescent OLED emitters. smolecule.com

Smart Materials: Incorporating this molecule into polymer backbones could lead to the creation of "smart" materials that respond to external stimuli like pH, temperature, or light.

Development of High-Throughput Computational Screening Approaches

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. nih.gov For this compound, high-throughput computational screening can be employed to explore a vast chemical space of potential derivatives and predict their properties before committing to laboratory synthesis.

Future computational efforts should include:

Virtual Screening: Creating virtual libraries of derivatives by modifying the core structure and using computational methods to screen for compounds with desirable electronic, optical, or biological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure of derivatives and their functional properties, which can guide the design of more potent or efficient compounds. nih.gov

Materials Informatics: Applying machine learning and data-driven approaches to predict the performance of materials incorporating this molecule, such as in OLEDs or sensors.

Table 2: Computational Approaches for Future Research

| Computational Method | Application Area | Predicted Properties |

| Virtual Screening | Drug Discovery, Materials Science | Binding affinity, electronic properties, stability. |

| QSAR Modeling | Medicinal Chemistry | Biological activity, toxicity. |

| Molecular Docking | Drug Discovery | Interaction with biological targets (enzymes, receptors). |

| Density Functional Theory (DFT) | Materials Science, Mechanistic Studies | Optimized geometry, electronic structure, spectral properties. bohrium.com |

Synergistic Experimental and Theoretical Methodologies for Deeper Insight

The most profound advancements will arise from a close integration of experimental synthesis and characterization with theoretical and computational studies. This synergistic approach allows for a "design-build-test-learn" cycle that is far more efficient than either approach used in isolation.

A combined strategy would involve:

Rational Design: Using computational methods like Density Functional Theory (DFT) to predict the properties of novel derivatives of this compound. researchgate.netsemanticscholar.org This allows researchers to prioritize the synthesis of the most promising candidates.

Mechanistic Elucidation: Combining in-situ spectroscopic data with theoretical calculations to build accurate models of reaction mechanisms, leading to more controlled and efficient syntheses.

Property Validation: Synthesizing the computationally designed molecules and experimentally validating their predicted properties. The experimental results can then be used to refine and improve the computational models for future predictions.

By combining experimental and theoretical investigations, researchers can gain a comprehensive understanding of the structure-property relationships governing this versatile molecule, paving the way for the rational design of new compounds and materials with tailored functionalities. semanticscholar.orguokerbala.edu.iq

常见问题

Basic: What are established synthetic routes for 3-(4-Methyl-1H-imidazol-1-yl)phenol, and what reaction conditions optimize yield?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example, 3-(1H-imidazol-4-yl)phenol analogs are prepared by reacting bromoacetylphenol derivatives with formamide under reflux, achieving ~53% yield . Alternative routes involve coupling 3-(4-methylimidazol-1-yl)aniline intermediates with activated carbonyl groups (e.g., 4-oxocyclohexanecarboxylic acid) using EDC·HCl as a coupling agent in chloroform, yielding 60% after purification . Key parameters include:

- Temperature control (reflux for cyclization).

- Use of anhydrous solvents (e.g., CHCl₃) to avoid side reactions.

- Chromatographic purification (e.g., n-hexane/acetone gradients) to isolate the product .

Basic: How is this compound structurally characterized in academic research?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.7 ppm for imidazole and phenol groups) and confirm substitution patterns .

- X-ray Crystallography : For derivatives like MITPIM (a Schiff base analog), monoclinic crystal systems (e.g., space group P2₁/c) reveal bond angles and torsional strain affecting bioactivity .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 160 for imidazole-phenol analogs) .

Basic: What methodologies are used to screen the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus or C. albicans .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

- Biomolecular Interaction Studies : Fluorescence quenching or SPR to quantify binding to targets like DNA topoisomerases .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for imidazole-phenol derivatives?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to assess effects on bioactivity .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via the phenol -OH) .

- In Vivo/In Vitro Correlation : Compare cytotoxicity (MTT) with pharmacokinetic parameters (e.g., LogP) to optimize bioavailability .

Advanced: How to resolve contradictions between computational QSAR predictions and experimental biodegradation data?

Methodological Answer:

- Case Study : For 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, QSAR predicted low biodegradability (Log Dow = 1.9), but experimental tests (e.g., OECD 301B) showed partial degradation.

- Resolution : Validate with isotope-labeled assays to track metabolites and re-calibrate QSAR models using experimental half-life data (t₁/₂ = 158 days) .

Advanced: What computational strategies predict binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., indoleamine 2,3-dioxygenase) with imidazole coordinating to heme iron .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 50 ns simulations in GROMACS) to identify key residues for mutagenesis studies .

Advanced: How to address solubility challenges in biological assays for imidazole-phenol derivatives?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .